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molecular formula C10H18O2 B8611926 3,7-Dimethylocta-2,5-diene-1,7-diol CAS No. 93079-92-6

3,7-Dimethylocta-2,5-diene-1,7-diol

Cat. No. B8611926
M. Wt: 170.25 g/mol
InChI Key: RIEVYMMWQZWVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166728B2

Procedure details

Ohloff prepared the intermediate 3,7-dimethyl-octa-2,5-dien-1,7-diol from nerol by its photosensitized air oxidation followed by reduction and cyclisation with an acid to obtain racemic nerol oxide [G. Ohloff, K. H. Schulte-Elite & B. Willhalm Helv. Chim. Acta. 47, 602, 1964]. In another publication nerol was first subjected to epoxidation at C6–C7 double bond and the epoxy derivative so obtained was heated in dimethyl amine at 150° to give 3,7-dimethyl-6-dimethyl amino-2-octen-1,7-diol which on oxidation with hydrogen peroxide and pyrolysis at 180° C. gave a diol intermediate that on acid catalysed cyclisation led to the formation of nerol oxide [G. Ohloff & B. Lienhard Helv. Chim. Acta. 48, 182, 1965].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:6][CH:7]=[CH:8][C:9]([CH3:12])(O)[CH3:10])=[CH:3][CH2:4][OH:5].[OH:13]C/C=C(/C)\CCC=C(C)C>>[OH:5][CH2:4][CH:3]1[O:13][C:2]1([CH3:1])[CH2:6][CH2:7][CH:8]=[C:9]([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=CCO)CC=CC(C)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC\C=C(/CCC=C(C)C)\C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1C(CCC=C(C)C)(C)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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